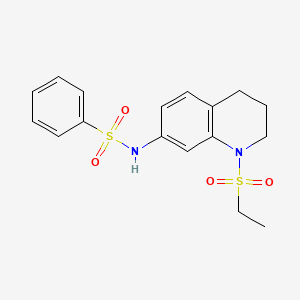

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-10-11-15(13-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGGPQGUWIGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method begins with the construction of the tetrahydroquinoline core, often through the Pictet-Spengler reaction, which combines an aminoalkyl benzene derivative with an aldehyde or ketone in the presence of an acid catalyst. Following the formation of the tetrahydroquinoline ring, an ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine or triethylamine. Finally, the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction involving a suitable benzenesulfonyl chloride and the tetrahydroquinoline intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is typically scaled up using optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesizers may be employed to maintain consistent reaction parameters and reduce production time. The use of greener solvents and catalysts is also explored to enhance the environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, resulting in the cleavage of sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the sulfonyl and quinoline moieties, introducing different functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen atmosphere.

Substitution: Benzenesulfonyl chloride, ethylsulfonyl chloride in the presence of bases such as pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives or deprotected intermediates.

Scientific Research Applications

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical transformations.

Biology: Its sulfonamide moiety is structurally related to many biologically active compounds, suggesting potential as a pharmacophore for drug development.

Medicine: Research has explored its utility as a lead compound in the development of new therapeutic agents, particularly in areas such as antimicrobial and anticancer research.

Industry: The compound’s unique structural features make it useful in the design of novel materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide largely depends on its specific application:

Pharmacological Effects: When used in drug development, it interacts with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Chemical Reactions: In synthetic chemistry, the sulfonamide and tetrahydroquinoline moieties can participate in various reactions, serving as nucleophiles or electrophiles depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations:

Tetrahydroquinoline Substituents: The ethylsulfonyl group in the target compound is replaced with methoxyethyl in compounds from and , and with thiophen sulfonyl in . The methoxyethyl group () may enhance solubility due to its polar ether linkage, whereas the thiophen sulfonyl group () could increase lipophilicity .

Sulfonamide Aromatic Rings :

- The 4-bromo substituent in the target compound contrasts with 3-chloro-4-methoxy (), dihydrodioxine (), and 2,5-difluoro () groups. Halogens (Br, Cl, F) influence binding affinity and metabolic stability, while methoxy and dihydrodioxine groups may modulate steric bulk and hydrogen-bonding capacity .

Pharmacological Implications

highlights that structurally related tetrahydroquinoline sulfonamides are investigated for pharmacological activity (e.g., enzyme inhibition, receptor antagonism). For example:

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a tetrahydroquinoline moiety fused with an ethylsulfonyl group and a sulfonamide group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 398.47 g/mol . This structural diversity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to active sites and disrupting critical cellular processes. This inhibition can lead to therapeutic effects in various diseases, particularly those involving neuroprotection and antibacterial properties.

Neuroprotective Effects

Research indicates that the tetrahydroquinoline core of the compound may confer neuroprotective properties. It has been shown to modulate neurotransmitter systems, which is crucial in the treatment of neurodegenerative disorders. For instance, compounds with similar structures have demonstrated efficacy in reducing oxidative stress and inflammation in neuronal cells.

Antibacterial Properties

The sulfonamide component is often associated with antibacterial activity. Studies have shown that derivatives of sulfonamides exhibit significant inhibitory effects against various bacterial strains. The mechanism involves interference with folate synthesis pathways in bacteria, making it a valuable candidate for antibiotic development.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in disease pathways. For example:

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 5.0 | Inhibition |

| Study B | Enzyme Y | 2.5 | Inhibition |

These findings suggest that the compound could be effective in managing conditions related to these enzymes.

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in:

- Reduction of inflammation : Significant decreases in inflammatory markers were observed.

- Improved cognitive function : Behavioral tests indicated enhanced memory and learning capabilities in treated animals.

These results underscore the compound's potential for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.